2-Methyl-2,3-dihydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1,1’-biphenyl, also known as 2-Methyl-1,1’-biphenyl, is an organic compound with the molecular formula C13H12. It is a derivative of biphenyl, where a methyl group is attached to the second carbon of the biphenyl structure. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired biphenyl derivative . Another method includes the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium or other metals .
Industrial Production Methods
Industrial production of 2-Methyl-2,3-dihydro-1,1’-biphenyl often involves large-scale Grignard reactions followed by purification steps such as filtration, recrystallization, and drying . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include biphenyl ketones, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
2-Methyl-2,3-dihydro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated through binding to target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without the methyl group.
2-Methylbiphenyl: A similar compound with the methyl group attached to a different position.
2-Phenyltoluene: Another derivative with a similar structure.
Uniqueness
2-Methyl-2,3-dihydro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
59581-49-6 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(6-methylcyclohexa-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C13H14/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-6,8-11H,7H2,1H3 |
InChI Key |
MDSAYLHVTMHQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.